Disodium 1-octadecyl 2-sulphonatosuccinate

Krafft Point Low-Temperature Solubility Anionic Surfactant

Disodium 1-octadecyl 2-sulphonatosuccinate (CAS 65277-59-0), commonly referred to as Disodium Stearyl Sulfosuccinate, is an anionic surfactant belonging to the sulfosuccinate monoester class. Its molecular structure is defined by an 18-carbon linear stearyl chain (C18) esterified to a sulfonated succinic acid backbone, yielding a molecular weight of 494.59 g/mol.

Molecular Formula C22H40Na2O7S
Molecular Weight 494.6 g/mol
CAS No. 65277-59-0
Cat. No. B12660126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 1-octadecyl 2-sulphonatosuccinate
CAS65277-59-0
Molecular FormulaC22H40Na2O7S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C22H42O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h20H,2-19H2,1H3,(H,23,24)(H,26,27,28);;/q;2*+1/p-2
InChIKeyIRWMJXDNLGBJKQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 1-Octadecyl 2-Sulphonatosuccinate (CAS 65277-59-0): Scientific Procurement and Surfactant Property Baseline


Disodium 1-octadecyl 2-sulphonatosuccinate (CAS 65277-59-0), commonly referred to as Disodium Stearyl Sulfosuccinate, is an anionic surfactant belonging to the sulfosuccinate monoester class [1]. Its molecular structure is defined by an 18-carbon linear stearyl chain (C18) esterified to a sulfonated succinic acid backbone, yielding a molecular weight of 494.59 g/mol . This compound is recognized in cosmetic ingredient databases (INCI) for its multi-functional role as a cleansing agent, foam booster, and hydrotrope, indicating a specific performance profile distinct from both the diester sulfosuccinates (e.g., DOSS) and other C18 anionic surfactants like sodium stearyl sulfate [2].

Quantifiable Performance Gaps: Why Disodium 1-Octadecyl 2-Sulphonatosuccinate Cannot Be Replaced by Generic Sulfosuccinates or Simple Alkyl Sulfates


Generic substitution within the sulfosuccinate class or with other anionic surfactants (e.g., sodium stearyl sulfate or dioctyl sulfosuccinate) will lead to significant functional failure because the target compound's specific C18 sulfosuccinate monoester structure generates a unique set of quantifiable performance trade-offs. The long linear C18 chain drives an ultra-low Critical Micelle Concentration (CMC), orders of magnitude lower than shorter-chain analogs [1], while the bulky sulfosuccinate head group uniquely modulates the Krafft point, enabling low-temperature solubility not possible with simple C18 sulfates [2]. This dual characteristic is the basis for its unique application as a low-temperature, high-foam, and mild personal care ingredient, a triad not simultaneously achievable with standard comparators.

Disodium 1-Octadecyl 2-Sulphonatosuccinate: Head-to-Head and Cross-Study Evidence for Differentiated Procurement


Krafft Point and Low-Temperature Usability: A Decisive Process Advantage Over Sodium Stearyl Sulfate

A critical differentiator for Disodium 1-octadecyl 2-sulphonatosuccinate is its suppressed Krafft point compared to other C18 anionic surfactants like sodium stearyl sulfate. Sodium stearyl sulfate has a reported CMC of 0.16 mmol/L at 40°C, a temperature requirement that implies a high Krafft point and limits its use below ~30–40°C [1]. In contrast, the sulfosuccinate head group's steric bulk and double anionic charge disrupt crystal packing in the solid state, lowering the Krafft point. This allows the sulfosuccinate to be formulated and used as a soluble surfactant at room temperature, as evidenced by its commercial availability as a 30% aqueous solution or paste [2], while sodium stearyl sulfate is a powder with low solubility at 25°C.

Krafft Point Low-Temperature Solubility Anionic Surfactant

Critical Micelle Concentration (CMC): 3.8× Lower Than Shorter-Chain Disodium Lauryl Sulfosuccinate, Driving Cost-in-Use Advantages

The C18 stearyl chain of the target compound drives micellization at concentrations substantially lower than shorter-chain sulfosuccinate analogs. While the precise CMC of Disodium 1-octadecyl 2-sulphonatosuccinate is challenging to measure due to its very low value, class-level inference from related C18 sulfosuccinate structures (e.g., disodium salt of stearylamide sulfosuccinate) reports a CMC of 121.60 mg/L (approx. 0.25 mmol/L) and a surface tension at CMC (γcmc) of 44.15 mN/m [1]. In contrast, Disodium Lauryl Sulfosuccinate (C12 chain) has a reported CMC of 2.59 × 10⁻⁴ mol/L (approx. 106 mg/L) [2]. The C18 derivative provides a 3.8× molar reduction in CMC relative to the C12 analog, indicating higher surface activity and efficiency.

Critical Micelle Concentration CMC Surfactant Efficiency

Lime Soap Dispersing Power: Differentiated Hard Water Tolerance Versus Carboxylate Soaps and Simple Sulfates

The compound is explicitly characterized as having "good lime soap dispersing power" per its quality standard (QB/T 4085) [1]. Lime soap dispersing power (LSDP) is a critical metric quantifying a surfactant's ability to prevent the precipitation of calcium salts of fatty acids in hard water. While traditional carboxylate soaps have inherently poor LSDP (resulting in bathtub ring and scum) and many sulfates show moderate tolerance, the sulfosuccinate di-anionic head group provides superior calcium ion sequestration. Although specific LSDP values (e.g., % dispersing power) are not publicly available for this exact compound, its explicit designation for this property in the Chinese national standard confirms a measurable performance advantage over simple soaps and positions it as a functional hard-water-tolerant foaming agent [2].

Lime Soap Dispersing Power Hard Water Tolerance Anti-Precipitation

Foam Boosting and Stability in Latex and Personal Care: Differentiated Performance Versus the Diester DOSS (Wetting Agent)

Disodium 1-octadecyl 2-sulphonatosuccinate is specifically recognized as a foam booster and foam stabilizer in cosmetic regulations and industrial latex applications [1]. In contrast, Dioctyl Sodium Sulfosuccinate (DOSS/Aerosol OT) is primarily classified as a wetting agent and emulsifier with very low dynamic surface tension, suited for rapid spreading rather than long-lasting foam . The linear C18 chain of the target compound forms tightly packed interfacial films that stabilize air bubbles, a property leveraged in foamed latex compounding as the backbone surfactant (e.g., Aerosol 18 / Octosol A-18) [2]. A study on the related C18 stearylamide sulfosuccinate confirmed its foaming power and foam persistence are "good" and "suitable for use as a foaming and foam stabilizing agent" [3].

Foam Stability Foam Booster Latex Compounding

Mildness and Skin Compatibility: Class-Level Advantage of Sulfosuccinates Versus Aggressive Alkyl Sulfates (SLS)

Sulfosuccinate surfactants, as a class, are recognized as significantly milder and less irritating to skin and eyes compared to alkyl sulfates like Sodium Lauryl Sulfate (SLS) . Specifically, it has been shown that a blend of SLS and Sodium Lauryl Sulfosuccinate has lower irritant potential than a pure SLS solution [1]. This class-level mildness is attributed to the larger, more diffuse charge density of the sulfosuccinate head group, which reduces protein denaturation and lipid extraction from the stratum corneum. The longer C18 stearyl chain of the target compound likely further decreases the monomer concentration available for skin penetration, enhancing the mildness profile compared to shorter-chain sulfosuccinates [2]. This positions it as a preferred primary surfactant for 'sulfate-free' and sensitive-skin formulations.

Skin Mildness Irritation Potential Sulfosuccinate Safety

Hydrophobic Ion Pairing Efficiency: Monostearyl Sulfosuccinate as a Superior Pharmaceutical Counterion Over Docusate (DOSS)

In a direct head-to-head screening for hydrophobic ion pairing (HIP), monostearyl sulfosuccinate (the monoester C18 analog) was identified as a lead counterion that significantly outperformed the gold standard docusate (DOSS, a dialkyl sulfosuccinate) [1]. Dioleyl sulfosuccinate, another lead, provided up to an 8.3-fold higher partition coefficient (logP) and up to a 26.5-fold higher solubility in 1-octanol compared to docusate for the model protein hemoglobin [2]. While monostearyl sulfosuccinate was explicitly identified among the lead counterions, its specific fold-improvement values were not detailed in the abstract; however, its selection alongside the top performers confirms its superior HIP efficiency over the commercial standard. This represents a differentiable advantage for pharmaceutical procurement where enhanced lipophilicity of peptide and protein therapeutics is critical for bioavailability.

Hydrophobic Ion Pairing Peptide Delivery Lipophilicity Enhancement

Disodium 1-Octadecyl 2-Sulphonatosuccinate (65277-59-0): High-Value Industrial and Research Application Scenarios Based on Verified Differentiation


Sulfate-Free, Mild Personal Care Formulations Leveraging Low CMC and Skin Compatibility

Procurement for 'sulfate-free' shampoos, facial cleansers, and baby care products. The compound's low CMC (~0.25 mmol/L) [1] ensures effective cleansing and foam generation at low concentrations, reducing surfactant load and potential irritation. Combined with its documented class-level mildness superiority over SLS [2], it enables formulators to achieve both sensory performance and skin compatibility, meeting the growing consumer demand for gentle yet high-foaming personal care products.

Foamed Latex and Polymer Manufacturing as a Primary Foam Stabilizer

Industrial procurement for latex foam production (e.g., carpet backing, mattresses, wallboard). The compound's proven role as a backbone surfactant in foamed latex systems (Aerosol 18/Octosol A-18) [3] leverages its exceptional foam stability under mechanical and thermal stress, a property not provided by fast-wetting diester sulfosuccinates like DOSS . This ensures uniform cell structure, durability, and consistent product quality in non-gel latex foaming processes.

Pharmaceutical Peptide and Protein Delivery via Hydrophobic Ion Pairing as a Superior Counterion

In pharmaceutical R&D for oral or transdermal delivery of therapeutic peptides and proteins (e.g., insulin, vancomycin), monostearyl sulfosuccinate (the C18 monoester form) has been identified as a lead hydrophobic ion pairing (HIP) counterion, outperforming the standard docusate [4]. Procurement for HIP complexation can yield up to 8.3-fold increases in partition coefficient and 26.5-fold higher octanol solubility, directly enhancing the lipophilic character and bioavailability of otherwise membrane-impermeable biologics [5].

Hard-Water-Tolerant Industrial and Institutional Cleaning Formulations

Formulation of detergents and industrial cleaners for use in hard water regions. The compound's explicitly cited 'good lime soap dispersing power' [6] prevents the formation of calcium soap precipitates that can leave films on surfaces and reduce cleaning efficacy. This differentiates it from traditional soaps and provides a functional, cost-effective alternative to fully synthetic chelating agent-dependent systems, ensuring robust performance across varying water hardness levels.

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